N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
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Biological Activity
N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, with CAS number 899741-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects, and structure-activity relationships (SARs).
Property | Value |
---|---|
Common Name | This compound |
Molecular Formula | C20H16ClN3O4 |
Molecular Weight | 397.8 g/mol |
CAS Number | 899741-27-6 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of related structures have shown significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells . The inhibition of the NF-κB signaling pathway has been identified as a key mechanism through which these compounds exert their anti-inflammatory effects.
Case Study: Acute Lung Injury (ALI)
In a recent study involving LPS-induced ALI in mice, a derivative compound demonstrated significant improvement in lung pathology and reduced pulmonary edema. This suggests that similar mechanisms may be applicable to this compound, warranting further investigation into its therapeutic potential for inflammatory diseases .
Cytotoxic Effects
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anticancer potential of this compound. While specific data on this compound is limited, similar dihydropyridine derivatives have exhibited promising cytotoxic effects against several cancer types, highlighting the need for further research into its efficacy and mechanism of action.
Structure-Activity Relationships (SAR)
The understanding of SAR is crucial for optimizing the biological activity of compounds within this class. Modifications to the phenyl and carboxamide moieties have been shown to significantly influence both potency and selectivity against specific biological targets. For example:
Modification | Effect on Activity |
---|---|
Substitution on the phenyl ring | Enhanced anti-inflammatory activity |
Alteration of the carboxamide group | Improved cytotoxicity against cancer cells |
Research indicates that specific substitutions can enhance binding affinity to target proteins involved in inflammatory processes or cancer progression .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-3-2-4-14(9-13)11-23-12-15(5-8-19(23)25)20(26)22-16-6-7-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFVUPQPTXMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.